molecular formula C13H13ClN4OS B2631896 1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea CAS No. 1798430-87-1

1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea

Cat. No.: B2631896
CAS No.: 1798430-87-1
M. Wt: 308.78
InChI Key: IAWUGFPQAAOQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c1-3-4-15-13(20)18-17-11-9-6-8(14)5-7(2)10(9)16-12(11)19/h3,5-6,16,19H,1,4H2,2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOBSBXZIFMFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=S)NCC=C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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